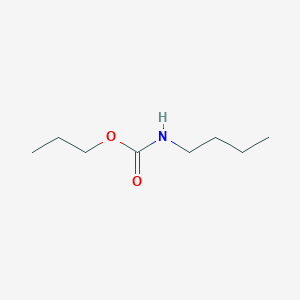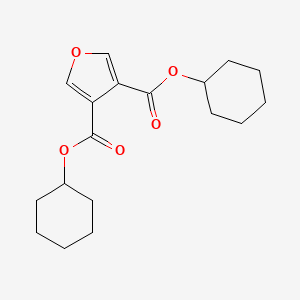
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- is a compound belonging to the class of acridine derivativesThis compound has been studied for its ability to intercalate into DNA, thereby inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- typically involves the reaction of acridine derivatives with appropriate amines. One common method includes the reaction of acridine-4-carboxylic acid with N-(2-(dimethylamino)ethyl)amine under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced acridine derivatives, and substituted acridine compounds .
Applications De Recherche Scientifique
Chemistry: Used as a DNA intercalator in studies of DNA-binding properties and interactions.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Explored as an antitumor agent due to its ability to inhibit topoisomerase enzymes, which are essential for cancer cell proliferation
Mécanisme D'action
The primary mechanism of action of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- involves its intercalation into DNA. This intercalation disrupts the normal function of DNA by inhibiting the activity of topoisomerase I and II enzymes. These enzymes are responsible for relieving the torsional strain in DNA during replication and transcription. By inhibiting these enzymes, the compound effectively prevents DNA replication and transcription, leading to cell death, particularly in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amsacrine: Another acridine derivative used as an antitumor agent.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalating properties.
Uniqueness
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methoxy- is unique due to its specific structure, which allows for effective DNA intercalation and topoisomerase inhibition. Its methoxy group at the 6-position enhances its binding affinity and specificity for DNA, making it a potent antitumor agent .
Propriétés
Numéro CAS |
106626-76-0 |
|---|---|
Formule moléculaire |
C19H21N3O2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-6-methoxyacridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c1-22(2)10-9-20-19(23)16-6-4-5-14-11-13-7-8-15(24-3)12-17(13)21-18(14)16/h4-8,11-12H,9-10H2,1-3H3,(H,20,23) |
Clé InChI |
ZLEASFTYMBDCSN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)C1=CC=CC2=CC3=C(C=C(C=C3)OC)N=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12919144.png)




![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12919166.png)





![1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane](/img/structure/B12919211.png)
![5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12919214.png)
